(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid

Description

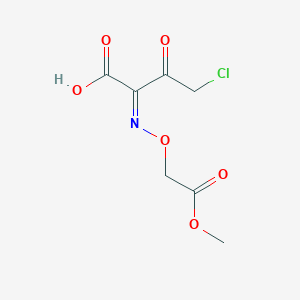

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid (CAS: 84080-70-6; synonyms: CMOBA, 4-Chloro-3-oxo-2-methoxycarbonyl-methoxyiminobutyric acid) is a β-lactam antibiotic intermediate with the molecular formula C₇H₈ClNO₆ and a molecular weight of 237.59 g/mol . Its structure features:

- A chloro substituent at the C4 position.

- A 3-oxobutanoic acid backbone.

- A (Z)-configured imino group linked to a 2-methoxy-2-oxoethoxy moiety at C2 .

This compound is critical in synthesizing cephalosporin antibiotics, such as cefdinir and cefixime, where it acts as a side-chain precursor . Its stereochemistry and functional groups influence reactivity and binding affinity to bacterial penicillin-binding proteins .

Structure

3D Structure

Properties

IUPAC Name |

(2E)-4-chloro-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO6/c1-14-5(11)3-15-9-6(7(12)13)4(10)2-8/h2-3H2,1H3,(H,12,13)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFHPXSFQRCNQW-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CON=C(C(=O)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO/N=C(\C(=O)CCl)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid involves several steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials are typically obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by further chemical modifications . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid serves as a precursor in synthesizing more complex organic molecules. It can undergo various chemical reactions such as:

- Oxidation : This compound can be oxidized to form different oxo derivatives.

- Reduction : Oxo groups can be converted to hydroxyl groups.

- Substitution Reactions : The chloro group can be substituted with other functional groups using nucleophiles and appropriate reagents .

Biology

In biological research, the compound is explored as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its structure allows it to interact with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes .

Medicine

The compound is utilized in pharmaceutical development, particularly in designing new antimicrobial agents. Its unique structure makes it a valuable building block for synthesizing drugs, including those within the cephalosporin class .

Industrial Applications

In the chemical industry, this compound is used for producing specialty chemicals and materials with specific properties. Its versatility makes it suitable for various applications across different sectors .

Case Study 1: Antimicrobial Development

A study conducted on the synthesis of novel antimicrobial agents highlighted the use of this compound as a key intermediate. The resulting compounds exhibited significant activity against various bacterial strains, demonstrating its potential in drug development .

Case Study 2: Enzyme Mechanism Exploration

Research exploring enzyme mechanisms utilized this compound to identify interactions within metabolic pathways. The results indicated that modifications to the compound's structure could enhance its binding affinity to target enzymes, paving the way for more effective biochemical probes .

Mechanism of Action

The mechanism of action of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved include oxidative coupling and other catalytic processes that facilitate the formation of imines and other derivatives .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key structural analogs and their distinguishing features are summarized below:

Functional Group and Reactivity Comparison

- Carboxylic Acid vs. Ester : The parent compound’s carboxylic acid group (pKa ~2.5) facilitates salt formation in drug formulations, whereas ester derivatives (e.g., tert-butyl) improve membrane permeability .

- Substituent Effects : The methoxy-oxoethoxy group in the target compound enhances hydrogen-bonding capacity compared to the chloroethoxy variant, influencing crystallinity and stability .

- Stereochemistry: The (Z)-imino configuration is crucial for antibiotic activity, as (E)-isomers show reduced binding to bacterial targets .

Pharmacological Relevance

- In cefixime , the compound’s side chain contributes to extended-spectrum activity against Gram-negative bacteria by enhancing stability to β-lactamases .

- Derivatives with benzylidene groups (e.g., Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate) exhibit altered pharmacokinetics, with increased logP values (~2.5) favoring blood-brain barrier penetration .

Notes on Discrepancies and Nomenclature

Biological Activity

(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid, also known as CMOBA, is a compound of interest primarily due to its role as an intermediate in the synthesis of cephalosporin antibiotics. This article explores its biological activity, chemical properties, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C7H8ClNO6

- Molecular Weight: 237.59 g/mol

- CAS Number: 84080-70-6

- Appearance: White or almost white crystalline powder

- Density: 1.47 g/cm³ (predicted)

- pKa: 1.68 (predicted)

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClNO6 |

| Molecular Weight | 237.59 g/mol |

| Density | 1.47 g/cm³ |

| pKa | 1.68 |

| Solubility | Soluble in dichloromethane |

The compound exhibits significant biological activity primarily through its interaction with bacterial enzymes involved in cell wall synthesis. As an intermediate in cephalosporin production, it contributes to the inhibition of bacterial growth by disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties against various strains of bacteria:

-

Efficacy Against Gram-positive and Gram-negative Bacteria:

- Studies have demonstrated that derivatives of this compound exhibit a broad spectrum of antibacterial activity, particularly against pathogens such as Staphylococcus aureus and Escherichia coli.

-

Synergistic Effects:

- When combined with other antibiotics, such as penicillins, it has shown enhanced efficacy, suggesting potential for combination therapies in treating resistant bacterial strains.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Case Study 1: Synthesis and Evaluation

In a study published in the Journal of Antibiotics, researchers synthesized various derivatives of this compound and evaluated their antibacterial properties. The results indicated that modifications to the side chains could enhance activity against resistant strains.

Case Study 2: Clinical Applications

A clinical trial explored the use of cephalosporin antibiotics derived from this compound in treating severe bacterial infections. The trial reported a significant reduction in infection rates among patients treated with the new formulations compared to traditional treatments.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid in laboratory settings?

- Methodological Answer : Standard safety measures include wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact . Work in a fume hood to minimize inhalation risks. Contaminated waste should be segregated and disposed of via certified hazardous waste services to avoid environmental release . Emergency showers and eyewash stations must be accessible.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze the (Z)-configuration of the imino group and chloro substituent. High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight (e.g., calculated m/z for C₇H₇ClN₂O₆: ~250.58) . Purity is assessed via HPLC with UV detection (λ ~210–280 nm for carbonyl/oxime absorption).

Q. What are the key considerations for synthesizing this compound in a research lab?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) for oxime formation between 4-chloro-3-oxobutanoic acid derivatives and methoxy-oxoethoxyamine. Catalytic methods, such as Pd-mediated coupling (analogous to nitroarene reductive cyclization ), may improve yield. Monitor intermediates via TLC and isolate using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should the compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the oxime and ester groups . Periodic stability testing via NMR or FTIR is recommended to detect degradation (e.g., loss of chloro or methoxy groups).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxime and chloro groups in cross-coupling reactions?

- Methodological Answer : The oxime group acts as a directing group in Pd-catalyzed reactions, facilitating C–H activation at the β-position of the carbonyl. The chloro substituent may undergo nucleophilic displacement under basic conditions (e.g., SN2 with amines). Computational studies (DFT) can model transition states for these pathways .

Q. How can researchers address discrepancies in spectral data for degradation products?

- Methodological Answer : Degradation under humid/acidic conditions produces 4-chloro-3-oxobutanoic acid and methoxy-oxoethoxyamine. Use LC-MS/MS to identify by-products and compare fragmentation patterns with reference standards . Assign ambiguous peaks via 2D NMR (e.g., HSQC, HMBC) .

Q. What strategies are effective for studying the compound’s biological activity?

- Methodological Answer : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Modify the oxime or ester groups to enhance bioavailability and compare SAR trends .

Q. How can computational modeling predict the compound’s interaction with enzymes or receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., cytochrome P450). Analyze hydrogen-bond interactions (donor/acceptor count: 2/7 ) and hydrophobic pockets. Validate predictions with mutagenesis or SPR binding assays.

Contradictions and Limitations

- Synthetic Yield Variability : Discrepancies in oxime formation efficiency may arise from steric hindrance or competing hydrolysis. Control humidity rigorously and use anhydrous solvents .

- Biological Activity Reproducibility : Differences in assay conditions (e.g., pH, temperature) can alter results. Standardize protocols across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.